Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)-
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Overview
Description
4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline is an organic compound that features a methoxy group, a pyrrolidine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine under specific conditions to form 4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde. This intermediate is then subjected to reductive amination with aniline to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s ability to bind to proteins and enzymes, potentially affecting their function. The methoxy group may also play a role in modulating the compound’s biological activity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde: An intermediate in the synthesis of 4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline.
4-methoxyaniline: A simpler compound with similar functional groups but lacking the pyrrolidine ring.
Pyrrolidine: A basic structure that forms part of the target compound.
Uniqueness
4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidine ring enhances its potential for biological activity, while the methoxy and aniline groups provide sites for further chemical modification .
Properties
CAS No. |
51387-93-0 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-4-11(13)8-10(12)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 |
InChI Key |
NTRPBMNULHISJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CN2CCCC2 |
Origin of Product |
United States |
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